molecular formula C14H21NOSi B012634 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS No. 106792-41-0

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

Cat. No.: B012634
CAS No.: 106792-41-0
M. Wt: 247.41 g/mol
InChI Key: DXVRGWFZTYZCFD-UHFFFAOYSA-N
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Description

6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a useful research compound. Its molecular formula is C14H21NOSi and its molecular weight is 247.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tricyclic Hetarene Structures : A study on 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, a related compound, provided insights into the structure of tricyclic hetarenes with isoannelated pyrrol rings, contributing to the understanding of these compounds' structure (Kreher & Dyker, 1987).

  • Synthesis of Functionalized Indoles : A novel synthetic approach using a bulky tert-butyldimethylsilyl-protecting group to produce functionalized 3-arylaminomethyl indoles was presented, offering attractive substrates for future organic transformations (Wynne & Stalick, 2002).

  • Antimalarial Applications : An innovative synthesis strategy for 2-amino-3-hydroxy-indoles, promising novel antimalarials with potent in vivo activity, was developed using tert-butyldimethylsilyl amine as an ammonia equivalent (Urgaonkar et al., 2010).

  • Indole Alkaloid Synthesis : The transformation of 2-pyridyl)indoles into 3-(heteroaryl)indoles using a palladium-catalyzed method was noted as an effective synthesis method for indole alkaloid compounds (Amat et al., 1997).

  • Biomedically Relevant Molecule Construction : A chiral amine catalyst was developed for enantioselective alkylation of indoles with alpha,beta-unsaturated aldehydes, enabling rapid construction of molecules relevant in biomedicine (Austin & MacMillan, 2002).

  • Efficient Synthesis of 3-(2-Pyridyl)Indoles : Palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with heteroaryl halides efficiently synthesized 3-(2-pyridyl)indoles in good to excellent yields (Amat et al., 1994).

  • Oxidative Alcohol Oxidation : A catalytic method using N-hydroxyindole and copper(I) chloride for the selective aerobic oxidation of allylic and benzylic alcohols to unsaturated carbonyl compounds was developed, avoiding the oxidation of non-allylic alcohols (Shen et al., 2012).

  • Synthesis of Carbazole Alkaloids : A benzannulation method for converting indoles to carbazoles was presented, enabling selective syntheses of naturally occurring carbazole alkaloids like olivacine and asteropusazole A (Zheng et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as (tert-butyldimethylsilyloxy)acetaldehyde, have been used in synthetic glycobiology . They can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The compound interacts with its targets through a process known as silylation. Silylation is a process where a silicon-containing group (in this case, the tert-butyldimethylsilyl group) is introduced into a molecule. This process is often used to protect reactive functional groups during chemical reactions .

Biochemical Pathways

Similar compounds have been used in the stereocontrolled production of erythrose , suggesting that it may play a role in carbohydrate metabolism.

Action Environment

The action, efficacy, and stability of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of silyl ethers . Therefore, it is typically used and stored under anhydrous conditions .

Properties

IUPAC Name

tert-butyl-(1H-indol-6-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRGWFZTYZCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623886
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-41-0
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3.52 g of 6-hydroxyindole, 4.78 g of tert-butyldimethylsilyl chloride, and 4.5 g of imidazole in 16 ml of dimethylformamide is stirred at ambient temperature overnight. The reaction medium is diluted with ethyl acetate and the organic phase is then washed with 2 times 50 ml of distilled water. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off in a rotary evaporator to obtain 6.5 g of 6-(tert-butyl-dimethylsilanyloxy)-1H-indole.
Quantity
3.52 g
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reactant
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4.78 g
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4.5 g
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16 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 5.5 g 6-hydroxyindole, 7.47 g tert-butyldimethylsilyl chloride, 7.03 g imidazole, and 25 mL dimethylformamide is stirred at ambient temperature for 20 h. The reaction is diluted with ethyl acetate, washed with water (2×), dried (MgSO4), and the solvent removed under reduced pressure to provide an oil. The oil is chromatographed, eluting with ethyl acetate/heptane, to afford 9.05 g (88%) of 6-(tert-butyldimethylsiloxy)-1H-indole as a white solid: TLC Rf 0.4 (silica, 1:9 ethyl acetate/heptane).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.47 g
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reactant
Reaction Step One
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7.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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